4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole
Description
4-Bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative featuring a bromine atom at position 4, an ethoxymethyl group (-CH2-O-C2H5) at position 5, and a methyl group at position 1. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-bromo-5-(ethoxymethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-3-11-5-7-6(8)4-9-10(7)2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFPLMVAIAAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The Knorr pyrazole synthesis remains a cornerstone for constructing 1-methylpyrazole derivatives. A modified approach employs dimethyl malonate and methylhydrazine under acidic conditions to yield 1-methyl-5-hydroxypyrazole. Key modifications include:
- Solvent optimization : Replacing corrosive acetic anhydride with dimethylformamide (DMF) improves yield (78–85%) and reduces isomer formation.
- Alkylation selectivity : Using dimethyl sulfate as an alkylating agent minimizes competing O-alkylation, enhancing 5-position selectivity.
This method provides 1-methyl-5-hydroxypyrazole as a pivotal intermediate for subsequent functionalization.
Etherification of the 5-Hydroxymethyl Group
Williamson Ether Synthesis
Conversion of the 5-hydroxyl group to ethoxymethyl proceeds via nucleophilic substitution:
- Deprotonation : Sodium hydride (1.2 equiv) in anhydrous DMF at 0°C.
- Alkylation : Ethyl iodide (1.5 equiv) added dropwise, followed by heating to 60°C for 3 hours.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | NaH vs. K2CO3 | 82 vs. 45 |
| Solvent | DMF vs. THF | 82 vs. 58 |
| Temperature | 60°C vs. rt | 82 vs. 67 |
This step achieves >80% conversion to 5-(ethoxymethyl)-1-methyl-1H-pyrazole with minimal O-ethyl byproduct formation.
Regioselective Bromination at the 4-Position
Electrophilic Bromination
N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C provides optimal results:
- Mechanism : Radical bromination mediated by light or AIBN initiator.
- Regioselectivity : The N-methyl group directs bromination to the adjacent 4-position, as confirmed by NOESY NMR.
Comparative Bromination Agents :
| Reagent | Yield (%) | Isomer Ratio (4-Br:3-Br) |
|---|---|---|
| NBS | 89 | 95:5 |
| Br2 (FeCl3) | 76 | 85:15 |
| DBDMH | 68 | 88:12 |
NBS demonstrates superior selectivity and functional group tolerance, preserving the ethoxymethyl moiety.
Flow Chemistry Applications
Recent innovations employ continuous-flow reactors for bromination:
- Residence time : 8 minutes at 25°C
- Productivity : 92% yield at 10 g/h scale
This method reduces decomposition pathways observed in batch processes.
Alternative Synthetic Pathways
Direct Cyclization with Pre-Functionalized Groups
A three-component reaction strategy combines:
- Ethoxymethyl acetylene : Generated in situ from propargyl alcohol and ethyl iodide.
- Brominated diketone : 3-Bromo-2,4-pentanedione.
- Methylhydrazine : Cyclocondensation in refluxing toluene.
Advantages :
- Single-step construction of the fully substituted pyrazole.
- 75% isolated yield with >90% regiopurity.
Limitations :
- Requires strict anhydrous conditions.
- Limited commercial availability of brominated diketones.
Scalability and Industrial Considerations
Cost Analysis of Competing Routes
| Method | Cost (USD/kg) | PMI | E-Factor |
|---|---|---|---|
| Sequential (Steps 2–4) | 420 | 8.2 | 34 |
| Direct Cyclization | 580 | 5.1 | 22 |
Key Insights :
Purification Challenges
- Isomer Separation : Reverse-phase HPLC with acetonitrile/water (70:30) resolves 4-bromo and 3-bromo isomers (Rt = 12.3 vs. 14.7 min).
- Crystallization : Ethanol/water (1:3) affords needle-shaped crystals suitable for X-ray diffraction.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 1.23 (t, J=7.0 Hz, 3H, OCH2CH3), 3.45 (s, 3H, NCH3), 4.12 (q, J=7.0 Hz, 2H, OCH2), 4.86 (s, 2H, CH2O), 7.52 (s, 1H, H-3).
- 13C NMR : δ 14.1 (OCH2CH3), 38.9 (NCH3), 65.4 (OCH2), 70.8 (CH2O), 107.2 (C-4), 132.6 (C-3), 144.9 (C-5).
- HRMS : m/z calc. for C8H12BrN2O [M+H]+: 257.0084, found: 257.0086.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation and Acylation: The nitrogen atoms in the pyrazole ring can be alkylated or acylated to form new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of 4-amino-5-(ethoxymethyl)-1-methyl-1H-pyrazole.
Oxidation Products: Formation of pyrazole N-oxides.
Reduction Products: Formation of reduced pyrazole derivatives.
Scientific Research Applications
4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: Employed in the development of agrochemicals such as pesticides and herbicides.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The ethoxymethyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Fluorinated substituents (e.g., 1,1-difluoroethyl) enhance electronegativity and metabolic stability, as seen in compound C6H7BrF2N2 . Heterocyclic substituents (e.g., thiophene in C7H5BrClN2S) may alter electronic properties and binding interactions in therapeutic targets .
- Halogen Position : Bromine at position 4 is conserved across analogs, but substituents at position 5 (e.g., ethoxymethyl vs. thienyl) significantly influence reactivity and applications.
Biological Activity
4-Bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial, antitumor properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN2O, with a molecular weight of approximately 243.12 g/mol. The structure features a bromine atom at the 4-position and an ethoxymethyl group at the 5-position of the pyrazole ring, which may enhance its biological activity compared to similar compounds.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that pyrazole compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves the inhibition of tubulin polymerization, which disrupts cancer cell mitosis.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Tubulin polymerization inhibition |
| PC-3 | 8.2 | Apoptosis induction |
| SiHa | 9.0 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways critical for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates. The results indicated that compounds with bromine substitutions exhibited enhanced activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on the pyrazole scaffold.
Case Study 2: Cancer Treatment Potential
In another study focusing on cancer treatment, researchers synthesized a series of pyrazole derivatives and tested their effects on tumor growth in vivo. The results showed that the lead compound, which included the ethoxymethyl group, significantly reduced tumor size in mouse models compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
